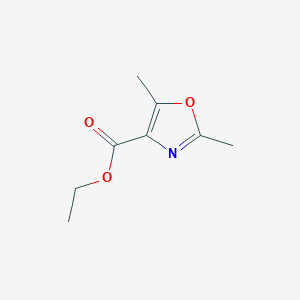

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJNXKDPFUQGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427800 | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-15-9 | |

| Record name | Ethyl 2,5-dimethyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23000-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

CAS Number: 23000-15-9

This technical guide provides a comprehensive overview of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates methodologies and data from closely related 2,5-disubstituted oxazole-4-carboxylate analogues to provide a broader context for its potential synthesis, characterization, and application.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23000-15-9 | [1][2] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | |

| IUPAC Name | This compound | [2] |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not detailed in the surveyed literature. However, the synthesis of 2,5-disubstituted oxazole-4-carboxylates can be generally achieved through the cyclization of N,O-acetals derived from diethyl mesoxalate (DEMO) and acid amides.[3] An illustrative workflow for this class of reactions is provided below.

General Synthetic Workflow for 2,5-Disubstituted Oxazole-4-carboxylates

Experimental Details for a Related Synthesis (N,1,1-Tricarbonylated Propargylamines): [3]

-

N,O-Acetal Preparation: To a solution of diethyl mesoxalate (10.0 mmol) in toluene (40 mL), an acid amide (10.0 mmol) is added. The mixture is then processed as described in the cited literature to form the N,O-acetal.

-

Reaction with Lithium Acetylide: The N,O-acetal is reacted with lithium acetylide. The reaction yield can be sensitive to the stoichiometry of the reagents and the solvation of the lithium acetylide. Optimal conditions may involve using a slight excess of the acetylide at low temperatures (e.g., -78 °C).

-

Cyclization: The resulting propargylamine intermediate undergoes ring closure upon treatment with butyllithium or by heating with ammonium acetate to yield the final 2,5-disubstituted oxazole-4-carboxylate.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. One major supplier notes that analytical data is not collected for this particular chemical.[4] For reference, characteristic spectral data for related oxazole structures are often found in studies detailing their synthesis and characterization.[5][6][7]

Biological Activity and Drug Development Potential

The oxazole scaffold is a prominent feature in many biologically active compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Derivatives of 2,5-disubstituted oxazole-4-carboxylic acids have been isolated from natural sources, such as the plant pathogenic fungus Phoma macrostoma, and have demonstrated antimicrobial and anti-biofilm activities.[9][10] For instance, some of these compounds have shown inhibitory effects on the biofilm formation of Staphylococcus aureus.[9][10]

Logical Relationship of Oxazole Derivatives in Drug Discovery

While the direct biological activity of this compound has not been reported, its structural similarity to these bioactive compounds suggests it could be a valuable building block or a candidate for screening in drug discovery programs. The general class of isoxazole and oxazole derivatives has been investigated for fungicidal and herbicidal activities.[5][11]

References

- 1. scbt.com [scbt.com]

- 2. This compound - C8H11NO3 | CSSB00000051424 [chem-space.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. cenmed.com [cenmed.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

Technical Guide: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is based on a robust and efficient two-step sequence commencing with the selective chlorination of ethyl acetoacetate, followed by a classical Hantzsch-type oxazole synthesis. This guide presents detailed experimental protocols, quantitative data summaries for each synthetic step, and a logical workflow diagram to ensure reproducibility and facilitate implementation in a laboratory setting.

Introduction

The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its unique electronic and structural properties contribute to a wide range of biological activities, making it a key building block in the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthetic route detailed herein employs the Hantzsch oxazole synthesis, a reliable and well-established method for the construction of the oxazole core via the cyclocondensation of an α-haloketone and an amide. The overall synthetic strategy is outlined below.

Synthetic Workflow

The synthesis of the target compound is achieved through a two-step process. First, ethyl acetoacetate is chlorinated at the α-position using sulfuryl chloride to yield the key intermediate, ethyl 2-chloroacetoacetate. This intermediate is then subjected to a cyclocondensation reaction with acetamide, which provides the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

This procedure details the selective α-chlorination of ethyl acetoacetate using sulfuryl chloride.

Materials and Reagents:

-

Ethyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (optional, as solvent)

-

Sodium bicarbonate (saturated aq. solution)

-

Brine (saturated aq. solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask charged with ethyl acetoacetate (1.0 eq), cool the flask to a temperature between -5 to 10 °C using an ice-water bath.[1]

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred ethyl acetoacetate, maintaining the internal temperature within the specified range.

-

After the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and continue stirring for 4 hours.[1]

-

Upon completion of the reaction, as monitored by TLC or GC, slowly reduce the pressure to remove residual acidic gases (HCl and SO₂), which can be neutralized by passing through a sodium hydroxide solution.[1]

-

The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.

Step 2: Synthesis of this compound

This protocol describes the Hantzsch-type cyclocondensation of ethyl 2-chloroacetoacetate with acetamide.

Materials and Reagents:

-

Ethyl 2-chloroacetoacetate

-

Acetamide

-

Ethanol or another suitable solvent

-

Sodium carbonate or another suitable base

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.0-1.2 eq) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate to neutralize any acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of Ethyl 2-chloroacetoacetate

| Parameter | Value/Description | Reference |

| Starting Material | Ethyl acetoacetate | [1] |

| Reagent | Sulfuryl Chloride | [1] |

| Molar Ratio (Start:Reagent) | 1 : 1.0-1.1 | [1] |

| Solvent | None (Neat) | [1] |

| Temperature | -5 to 10 °C (addition), then 20-25 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Work-up | Vacuum removal of gases, then distillation | [1] |

| Typical Yield | High | [1] |

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

| Parameter | Value/Description | Reference |

| Starting Material | Ethyl 2-chloroacetoacetate | General Hantzsch |

| Reagent | Acetamide | General Hantzsch |

| Molar Ratio (Start:Reagent) | 1 : 1.0-1.2 | General Hantzsch |

| Solvent | Ethanol | General Hantzsch |

| Temperature | Reflux | General Hantzsch |

| Reaction Time | Monitored by TLC | General Hantzsch |

| Work-up | Extractive work-up with base wash | General Hantzsch |

| Purification | Column chromatography or recrystallization | General Hantzsch |

| Typical Yield | Moderate to Good | General Hantzsch |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The presented two-step synthetic route is based on established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The inclusion of comprehensive experimental protocols, tabulated quantitative data, and a clear workflow diagram is intended to support the efficient and reproducible synthesis of this important heterocyclic intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, a class of molecules known for its diverse applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this specific carboxylate derivative. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar oxazole derivatives to provide a well-rounded profile. The guide includes tabulated summaries of its properties, a detailed plausible experimental protocol for its synthesis, and a discussion of its expected reactivity and potential biological significance.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | Chemspace[1] |

| Molecular Weight | 169.18 g/mol | Chemspace[1] |

| CAS Number | 23000-15-9 | ChemicalBook[2] |

| Physical Form | Solid | N/A |

| IUPAC Name | This compound | Chemspace[1] |

Table 2: Predicted Physical Properties

Quantitative physical data such as melting point, boiling point, and density for this compound are not consistently reported. The table below presents data for a structurally related compound, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, to provide an estimate.

| Property | Predicted Value (for the corresponding carboxylic acid) | Source |

| Melting Point | N/A | Multiple sources state "n/a"[3][4] |

| Boiling Point | N/A | Multiple sources state "n/a"[3][4] |

| Density | N/A | Multiple sources state "n/a"[3][4] |

| Purity | 98% (for the corresponding carboxylic acid) | CymitQuimica[5] |

| Color/Form | Solid (for the corresponding carboxylic acid) | CymitQuimica[5] |

Spectroscopic Data (Predicted)

Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, based on the known spectra of other substituted oxazoles, the following characteristic signals can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | * Ethyl group: A quartet around 4.3-4.4 ppm (O-CH₂) and a triplet around 1.3-1.4 ppm (CH₃). * Methyl groups: Two singlets for the methyl groups at positions 2 and 5 of the oxazole ring, likely in the range of 2.2-2.6 ppm. |

| ¹³C NMR | * Carbonyl carbon: A signal in the range of 160-165 ppm. * Oxazole ring carbons: Signals for C2, C4, and C5 of the oxazole ring, typically appearing between 120-160 ppm. * Ethyl group carbons: Signals around 60-62 ppm (O-CH₂) and 14-15 ppm (CH₃). * Methyl group carbons: Signals for the two methyl groups attached to the oxazole ring. |

| IR Spectroscopy | * C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. * C=N stretch (oxazole ring): An absorption band around 1650-1680 cm⁻¹. * C-O stretch (ester and oxazole ring): Absorption bands in the region of 1000-1300 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion Peak (M⁺): Expected at m/z = 169. |

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and widely used method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis . This method involves the cyclodehydration of an α-acylamino ketone.

Plausible Synthesis via Robinson-Gabriel Method

Reaction Scheme:

Caption: Plausible Robinson-Gabriel synthesis of the target compound.

Step 1: Synthesis of the α-acylamino ketone precursor (Ethyl 2-acetamido-3-oxobutanoate)

-

To a solution of ethyl 2-amino-3-oxobutanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add one equivalent of a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-acetamido-3-oxobutanoate.

Step 2: Cyclodehydration to form this compound

-

Dissolve the purified ethyl 2-acetamido-3-oxobutanoate in a suitable solvent.

-

Add a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the functionalities present in its structure: the oxazole ring, the ester group, and the methyl substituents.

-

Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is less aromatic than benzene. It can undergo electrophilic substitution, although it is generally less reactive than pyrroles and furans. The electron-withdrawing nature of the ester group at position 4 will further deactivate the ring towards electrophilic attack. The ring can also be susceptible to nucleophilic attack, particularly at the C2 position.

-

Ester Group: The ethyl carboxylate group can undergo typical ester reactions such as hydrolysis (acidic or basic) to the corresponding carboxylic acid (2,5-dimethyl-1,3-oxazole-4-carboxylic acid), amidation to form amides, and reduction to the corresponding primary alcohol.

-

Methyl Groups: The methyl groups at positions 2 and 5 are generally unreactive but can potentially undergo radical substitution under harsh conditions.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of oxazole have been reported to exhibit a wide range of activities including:

-

Antimicrobial and Antifungal Activity: Many oxazole-containing compounds have shown potent activity against various bacterial and fungal strains.[6]

-

Anti-inflammatory Activity: Certain oxazole derivatives have been investigated for their anti-inflammatory properties.

-

Anticancer Activity: The oxazole moiety is found in several natural and synthetic compounds with cytotoxic activity against cancer cell lines.

Given these precedents, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further derivatization of the ester group or modification of the oxazole ring could lead to the development of new drug candidates.

Experimental Workflows

As no specific experimental workflows involving this compound are documented, a general workflow for the synthesis and characterization of a novel oxazole derivative is presented below.

References

- 1. This compound - C8H11NO3 | CSSB00000051424 [chem-space.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | 23000-15-9 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. Oxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the molecular structure of this compound, drawing upon available chemical data and general knowledge of oxazole chemistry. However, it is important to note that detailed, publicly available experimental data, including specific spectroscopic analyses and a reproducible synthesis protocol for this exact molecule, is limited. This guide will, therefore, focus on the theoretical aspects of its structure, predicted properties, and potential synthetic pathways based on established oxazole synthesis methodologies.

Molecular Structure and Chemical Properties

This compound possesses a core 1,3-oxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The systematic IUPAC name for this compound is this compound.[1] Its molecular formula is C₈H₁₁NO₃, and it has a molecular weight of 169.18 g/mol .[1]

The structure consists of the following key features:

-

1,3-Oxazole Ring: A planar, aromatic heterocyclic system that forms the core of the molecule.

-

Methyl Groups: Two methyl groups are attached to the oxazole ring at positions 2 and 5.

-

Ethyl Carboxylate Group: An ethyl ester functional group is attached at position 4 of the oxazole ring.

A 2D representation of the molecular structure is provided below:

References

Spectroscopic Data for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: A Technical Guide

Disclaimer: As of December 2025, publicly available experimental spectroscopic data (NMR, IR, MS) for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is limited. Commercial suppliers of this compound indicate that analytical data is not routinely collected.[1] Therefore, the data presented in this guide is a combination of predicted values based on established principles of spectroscopy and data from structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.6 | Singlet (s) | 3H | 5-CH₃ |

| ~2.4 | Singlet (s) | 3H | 2-CH₃ |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C =O (Ester) |

| ~160 | C -2 (Oxazole ring) |

| ~150 | C -5 (Oxazole ring) |

| ~120 | C -4 (Oxazole ring) |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~12 | 5-CH₃ |

| ~10 | 2-CH₃ |

Predicted solvent: CDCl₃. Decoupled spectrum.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1650 | Medium | C=N stretch (Oxazole ring) |

| ~1580 | Medium | C=C stretch (Oxazole ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Sample state: Liquid film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 138 | Medium | [M - OCH₂CH₃]⁺ |

| 110 | High | [M - COOCH₂CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3][4][5] Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the operating frequency (e.g., 400 MHz).

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with a pulse of radiofrequency waves.[2] The resulting free induction decay (FID) signal is detected.

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks is performed to determine the relative ratios of the protons.[2]

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6][7]

-

Instrument Setup: The setup is similar to that for ¹H NMR, but the spectrometer is configured to detect the resonance frequencies of ¹³C nuclei.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used.[6][8] This involves irradiating the protons with a broad range of radiofrequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[6][8]

-

Data Processing: Similar to ¹H NMR, the FID is converted to a spectrum via Fourier transform, followed by phasing, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Sample): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.[9][10]

-

Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[10] This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor) or the apparatus itself.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[11] Multiple scans are often averaged to improve the signal-to-noise ratio.[11]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13][14][15] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation into smaller, charged ions.[12][13][14]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. cenmed.com [cenmed.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. web.mit.edu [web.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Solubility of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a key parameter for its handling, formulation, and application in research and development. Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or predicted quantitative solubility data for this compound is publicly available. This guide, therefore, provides a framework for determining its solubility by detailing established experimental protocols. Furthermore, it presents the solubility of a structurally related analog to offer a contextual reference. The included methodologies and workflows are intended to equip researchers with the necessary tools to ascertain the solubility profile of this and other novel compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various solvents is fundamental for a wide range of applications, including reaction chemistry, formulation for biological screening, and development of drug delivery systems. Solubility influences a compound's bioavailability, efficacy, and toxicity, making its determination a critical step in the drug discovery and development pipeline. This document outlines the standard methodologies for assessing the aqueous and organic solvent solubility of this compound.

Quantitative Solubility Data

A thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound. To provide a frame of reference, the experimentally determined aqueous solubility of a structurally similar compound, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is presented below. It is crucial to note that this value is for a different molecule and should be used for estimation purposes only.

Table 1: Aqueous Solubility of a Structural Analog

| Compound Name | CAS Number | Solvent | Temperature (°C) | pH | Solubility |

| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | Aqueous Buffer | Not Specified | 7.4 | 24.7 µg/mL[1] |

Note: The solubility of this compound is expected to differ from its pyrrole analog due to variations in the heterocyclic core.

Experimental Protocols for Solubility Determination

The following are detailed protocols for commonly employed methods to determine the solubility of a compound like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under specified conditions.

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility (High-Throughput Screening Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Objective: To quickly estimate the aqueous solubility of a compound from a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure:

-

Compound Addition:

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

-

Aqueous Buffer Addition:

-

Add the aqueous buffer to the wells to achieve a range of final compound concentrations.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the turbidity (precipitation) in each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which a significant increase in light scattering or absorbance is observed is reported as the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a novel compound.

Conclusion

While direct experimental data on the solubility of this compound remains elusive in the public domain, this guide provides the necessary framework for its empirical determination. The detailed protocols for thermodynamic and kinetic solubility assays offer robust methods for characterizing this important physicochemical property. The provided workflow diagram serves as a practical guide for researchers undertaking these measurements. Accurate solubility data is indispensable for the rational design of experiments and the successful development of new chemical entities, and the methodologies described herein are fundamental to achieving this.

References

Technical Guide: Synthesis and Crystallographic Analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the synthesis and proposed crystallographic analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document provides a comprehensive overview of established synthetic routes for structurally related oxazoles and details the standard experimental protocols required for crystal structure determination. The guide is intended to serve as a practical reference for researchers engaged in the synthesis and structural characterization of novel oxazole derivatives.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently incorporated into the structure of natural products and synthetic molecules with significant biological activities. The substituent pattern on the oxazole ring plays a crucial role in determining the molecule's pharmacological profile. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on this compound, a representative member of this class, outlining the necessary steps from synthesis to structural elucidation.

Synthesis of this compound

The synthesis of 2,4,5-substituted oxazoles can be achieved through several established methods. A common and effective approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of ethyl 2-amino-3-oxobutanoate with acetic anhydride.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

Ethyl 2-amino-3-oxobutanoate hydrochloride

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dehydrating agent (e.g., sulfuric acid, polyphosphoric acid)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Acylation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 equivalent) in dichloromethane, add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetylamino-3-oxobutanoate intermediate.

-

Cyclodehydration: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to the crude intermediate.

-

Heat the mixture (e.g., to 100 °C for sulfuric acid) for 1-2 hours, again monitoring by TLC.

-

After cooling, carefully pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Workup and Purification: Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Crystal Structure Determination

As no experimental crystal structure data has been reported for the title compound, this section outlines a general and hypothetical workflow for its determination.

Data Presentation: Crystallographic Data Table

The following table summarizes the key quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Hypothetical Value |

| Crystal Data | ||

| Chemical Formula | The elemental composition of the molecule. | C₉H₁₃NO₃ |

| Formula Weight | The molecular weight of the compound in g/mol . | 183.20 |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic). | To be determined |

| Space Group | The symmetry group of the crystal lattice (e.g., P2₁/c). | To be determined |

| a, b, c [Å] | The lengths of the unit cell axes in angstroms. | To be determined |

| α, β, γ [°] | The angles between the unit cell axes in degrees. | To be determined |

| V [ų] | The volume of the unit cell in cubic angstroms. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| D(calc) [g/cm³] | The calculated density of the crystal. | To be determined |

| Data Collection | ||

| Radiation [Å] | The wavelength of the X-rays used for the experiment (e.g., Mo Kα). | e.g., 0.71073 |

| T [K] | The temperature at which the data was collected. | e.g., 100 K |

| Reflections Collected | The total number of diffraction spots measured. | To be determined |

| Independent Reflections | The number of unique reflections after accounting for symmetry. | To be determined |

| R(int) | The internal R-value, a measure of data consistency. | To be determined |

| Refinement | ||

| R₁, wR₂ [I > 2σ(I)] | R-factors indicating the agreement between observed and calculated data. | To be determined |

| Goodness-of-fit (S) | An indicator of the quality of the structural model refinement. | To be determined |

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization: Growing high-quality single crystals is the most critical and often challenging step.[1][2] Several methods can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[3]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[3][4]

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.[3]

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[5]

-

The crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.[6]

-

Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu) and a detector.[7][8]

-

The diffractometer rotates the crystal through a series of angles, and a diffraction pattern is recorded for each orientation.[8]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.[8]

-

The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.

-

The atomic positions and other parameters (like thermal displacement) are refined using full-matrix least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow from chemical synthesis to final structural analysis.

Caption: Workflow for the synthesis and purification of the target compound.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

References

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. books.rsc.org [books.rsc.org]

Technical Guide: Physical Properties of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Molecules containing the oxazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of the physical properties of such compounds is fundamental for their synthesis, purification, formulation, and development as potential therapeutic agents. This technical guide provides a summary of the known physical properties of this compound and outlines general experimental protocols for their determination.

Core Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23000-15-9 | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for the determination of key physical properties of organic compounds like this compound. These protocols are standard laboratory procedures and can be adapted for the specific compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a sample of the liquid compound in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor phase rises.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Constant temperature water bath

Procedure (using a pycnometer):

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) to allow it to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded out of the capillary opening.

-

Dry the outside of the pycnometer and reweigh it to determine the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility provides insight into the polarity of a compound.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.

-

Agitate the mixture using a vortex mixer or by stirring for a set period.

-

Visually observe if the solid has dissolved completely.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, it can be classified as partially soluble or insoluble.

-

Repeat the process with the other solvents to create a solubility profile.

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

General Protocol:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the data to obtain the final spectrum, which is then analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-O, C=N).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

General Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each fragment. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for synthesis and characterization of a novel organic compound.

References

The Oxazole Scaffold: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. First identified in the late 19th century, oxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and history of oxazole compounds, detailing the seminal synthetic methodologies, key milestones in their chemical and biological investigation, and the experimental protocols that underpin their preparation. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this versatile heterocyclic system.

The Dawn of Oxazole Chemistry: Early Syntheses

The history of oxazole chemistry is marked by the development of several eponymous reactions that remain fundamental to the construction of this heterocyclic core. These early methods laid the groundwork for the synthesis of a vast array of substituted oxazoles.

The Fischer Oxazole Synthesis (1896)

The first synthesis of a 2,5-disubstituted oxazole was reported by Hermann Emil Fischer in 1896.[1] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1] The reaction typically utilizes anhydrous hydrochloric acid in dry ether.[1]

Experimental Protocols

Protocol 1: Fischer Synthesis of 2,5-Diphenyloxazole[1][2]

Materials:

-

Mandelic acid nitrile (1.0 equivalent)

-

Benzaldehyde (1.0 equivalent)

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

Procedure:

-

Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether.

-

Pass a stream of dry hydrogen chloride gas through the solution.

-

The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution.

-

Collect the precipitate by filtration.

-

To obtain the free base, the hydrochloride salt can be treated with water or boiled with alcohol.

The Robinson-Gabriel Synthesis (1909-1910)

Independently described by Sir Robert Robinson and Siegmund Gabriel, this synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[2][3] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[4]

Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole[3]

Materials:

-

2-Acylamino ketone (1.0 equivalent)

-

Concentrated sulfuric acid (catalytic amount)

-

Acetic anhydride

Procedure:

-

Dissolve the 2-acylamino ketone in acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclodehydration.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

-

Collect the precipitated oxazole product by filtration and purify by recrystallization.

The Bredereck Reaction

This method provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides.

The Van Leusen Oxazole Synthesis (1972)

A significant advancement in oxazole synthesis was the development of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] This reaction allows for the synthesis of 5-substituted oxazoles from aldehydes in a one-pot procedure under basic conditions.[5]

Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole[8][9]

Materials:

-

Aldehyde (1.0 equivalent)

-

Tosylmethyl isocyanide (TosMIC) (1.0 equivalent)

-

Potassium carbonate (base)

-

Methanol (solvent)

Procedure:

-

Dissolve the aldehyde and TosMIC in methanol.

-

Add potassium carbonate to the solution.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data related to the synthesis and biological activity of oxazole compounds, providing a basis for comparison across different methodologies and derivatives.

| Synthetic Method | Substitution Pattern | Typical Yields (%) | References |

| Fischer Synthesis | 2,5-Disubstituted | Moderate to Good | [6][7] |

| Robinson-Gabriel Synthesis | 2,5-Disubstituted | Moderate to Good | [8] |

| Van Leusen Synthesis | 5-Substituted or 4,5-Disubstituted | Good to Excellent | [5][9][10] |

| Bredereck Reaction | 2,4-Disubstituted | Good | [11] |

Table 1. Comparison of Classical Oxazole Synthetic Methods. This table provides a summary of the substitution patterns and typical reaction yields for the major classical methods of oxazole synthesis.

| Oxazole Derivative | Cancer Cell Line | IC50 (µM) | References |

| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 | 1.61 ± 0.06 µg/mL | [12] |

| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 | 2.56 ± 0.11 µg/mL | [12] |

| 1,3,4-Oxadiazole Derivative 3 | HepG2 | 7.21 | [12] |

| 1,3,4-Oxadiazole Derivative 4 | HepG2 | 8.54 | [12] |

| 1,3,4-Oxadiazole Derivative 5 | U87 | 35.1 | [13] |

| 1,3,4-Oxadiazole Derivative 5 | T98G | 34.4 | [13] |

| 1,3,4-Oxadiazole Derivative 5 | LN229 | 37.9 | [13] |

| 1,3,4-Oxadiazole Derivative 8 | HepG2 | 1.2 ± 0.2 | [12] |

| 1,3,4-Oxadiazole Derivative 9 | HepG2 | 0.8 ± 0.2 | [12] |

| 1,3-Oxazole Sulfonamide 16 | (Average) | 0.22 | [14] |

| 1,3-Oxazole Sulfonamide 22 | (Average) | <0.08 | [14] |

| 1,3-Oxazole Sulfonamide 30 | (Average) | <0.08 | [14] |

| 1,3-Oxazole Sulfonamide 32 | (Average) | <0.08 | [14] |

| Neopeltolide | A-549 | 0.0012 | [15] |

| Neopeltolide | NCI-ADR-RES | 0.0051 | [15] |

| Neopeltolide | P388 | 0.00056 | [15] |

| Urukthapelstatin A | A549 | 0.012 | [15] |

Table 2. In Vitro Anticancer Activity of Selected Oxazole and Oxadiazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for a selection of oxazole and structurally related oxadiazole compounds against various cancer cell lines.

Visualizing the Chemistry and Biology of Oxazoles

Diagrams generated using the DOT language provide clear visual representations of key synthetic pathways and biological processes involving oxazole compounds.

Caption: Fischer Oxazole Synthesis Pathway.

Caption: Robinson-Gabriel Synthesis Pathway.

Caption: Van Leusen Oxazole Synthesis Pathway.

Caption: General Workflow for Natural Oxazole Isolation.

Caption: Inhibition of PI3K/Akt/mTOR Pathway by Oxadiazole Derivatives.

Discovery of Naturally Occurring Oxazoles and Their Biological Significance

While the initial focus of oxazole chemistry was on synthetic methodologies, the discovery of oxazole-containing natural products unveiled the significant biological roles of this heterocyclic scaffold. Marine organisms, in particular, have proven to be a rich source of structurally complex and biologically active oxazole alkaloids.[15][16]

One notable example is Neopeltolide , a macrolide isolated from a deep-water sponge of the family Neopeltidae.[15] This compound exhibits potent inhibitory activity against the in vitro proliferation of several cancer cell lines, with IC50 values in the nanomolar range.[15] Another important class of natural oxazoles are the bengazoles , isolated from a Jaspis sponge, which display potent antifungal and anthelmintic activity.

The biosynthesis of the oxazole ring in these natural products is believed to proceed through the cyclodehydration and subsequent oxidation of serine or threonine residues within a peptide backbone.[16][17]

The Evolving Landscape of Oxazole Synthesis and Applications

Research into oxazole chemistry continues to evolve, with the development of new synthetic methods that offer greater efficiency, milder reaction conditions, and broader substrate scope. Modern approaches often employ metal-catalyzed cross-coupling reactions to construct highly substituted oxazole derivatives.

The diverse biological activities of oxazole-containing compounds have solidified their importance in drug discovery. Many oxazole derivatives have been investigated for their potential as anticancer agents, targeting various cellular pathways.[18][19] For instance, some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[20][21]

Conclusion

From the pioneering synthetic work of Fischer and Robinson-Gabriel to the discovery of potent, naturally occurring oxazole-containing molecules, the journey of oxazole chemistry has been one of continuous innovation and discovery. The development of versatile synthetic methods like the Van Leusen reaction has provided chemists with powerful tools to construct a vast array of oxazole derivatives. The profound biological activities exhibited by these compounds, particularly in the realm of anticancer research, ensure that the oxazole scaffold will remain a privileged structure in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, synthetic protocols, and biological significance of oxazole compounds, offering a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. Direct synthesis of 2,5-disubstituted oxazoles through an iodine-catalyzed decarboxylative domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. sciforum.net [sciforum.net]

- 10. 1,3-Oxazole synthesis [organic-chemistry.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a valuable heterocyclic building block in organic synthesis. The primary application highlighted is its role as a precursor to a variety of amide derivatives, which are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: the formation of the core heterocyclic structure, 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, followed by its esterification.

Synthesis of 2,5-dimethyl-1,3-oxazole-4-carboxylic Acid

A plausible and efficient method for the synthesis of the carboxylic acid intermediate is the cyclization of an N-acylated amino acid derivative. This protocol is based on established methods for oxazole synthesis.

Experimental Protocol:

-

Preparation of the N-acetylated precursor: Ethyl 2-amino-3-oxobutanoate is reacted with acetic anhydride in the presence of a mild base like pyridine or triethylamine at 0-25 °C to yield Ethyl 2-acetamido-3-oxobutanoate.

-

Cyclization: The resulting N-acetylated precursor is then treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride at elevated temperatures (typically 80-120 °C) to induce cyclization and form the oxazole ring.

-

Hydrolysis: The resulting ethyl ester is subsequently hydrolyzed to the desired carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup to precipitate the product.

Esterification to this compound

The conversion of the carboxylic acid to its ethyl ester is a standard and high-yielding reaction.

Experimental Protocol (Fischer Esterification):

-

2,5-dimethyl-1,3-oxazole-4-carboxylic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.

Application in Amide Synthesis

A primary application of this compound is as a synthon for the corresponding carboxylic acid, which is then used in amide bond formation. Alternatively, the ester can be directly converted to amides under certain conditions, though activation of the carboxylic acid is more common. The resulting 2,5-dimethyloxazole-4-carboxamides are scaffolds of interest in drug discovery.

Hydrolysis to Carboxylic Acid (if starting from the ester)

As described in section 1.1, the ethyl ester can be readily hydrolyzed to the carboxylic acid, which is the immediate precursor for most amide coupling reactions.

Amide Coupling Reactions

The synthesis of amides from 2,5-dimethyl-1,3-oxazole-4-carboxylic acid can be achieved using various standard coupling reagents.

Experimental Protocol (using HATU as a coupling agent):

-

To a solution of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add a suitable amine (1.1 eq).

-

Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

| Coupling Reagent | Base | Solvent | Typical Yield (%) |

| HATU | DIPEA | DMF | 85-95 |

| HOBt/EDC | DIPEA | DCM/DMF | 80-90 |

| SOCl₂ | Pyridine | DCM | 75-85 |

Table 1: Comparison of Common Amide Coupling Conditions for 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.

Conclusion

This compound is a versatile building block, primarily serving as a stable precursor to 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid can be efficiently incorporated into more complex molecules, particularly through amide bond formation, providing access to a wide range of potentially bioactive compounds for drug discovery and development. The protocols outlined above provide robust and reproducible methods for the synthesis and application of this valuable synthetic intermediate.

Application Notes and Protocols: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate as a Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,5-disubstituted 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate serves as a versatile starting material for the synthesis of a diverse library of derivatives. The ester functionality at the 4-position is a prime handle for derivatization, most commonly through amide bond formation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This document outlines the potential applications of this scaffold, particularly in the development of anticancer and antimicrobial agents, and provides detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

Derivatives of the 2,5-dimethyloxazole-4-carboxamide scaffold have shown promise in several therapeutic areas:

-

Anticancer Activity: A significant body of research has focused on 2,5-disubstituted oxazoles as anticancer agents. One of the primary mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Activity: The oxazole scaffold is also a component of compounds with antibacterial and antifungal properties. Derivatives can be designed to target essential microbial processes, offering potential solutions to the growing problem of antibiotic resistance. For instance, some oxazole-containing natural products, known as macrooxazoles, have demonstrated anti-biofilm activity against Staphylococcus aureus.[1]

Data Presentation: Potential Biological Activities

While specific data for derivatives of this compound is limited in the public domain, the following tables represent the type of quantitative data that would be generated during a drug discovery campaign based on this scaffold. The data presented is hypothetical and for illustrative purposes.

Table 1: Anticancer Activity of N-Aryl-2,5-dimethyl-1,3-oxazole-4-carboxamide Derivatives

| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) |

| EDM-001 | Phenyl | MCF-7 (Breast) | 12.5 |